Cefpodoxime proxetil is a third-generation cephalosporin antibiotic administered orally as a prodrug [, , , ]. Classified as a β-lactam antibiotic, it is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria [, , ]. Its prodrug nature allows for improved oral absorption, subsequently undergoing hydrolysis in vivo to release the active form, cefpodoxime [, ]. This characteristic makes it a valuable subject for research aimed at improving drug delivery and addressing bacterial resistance.
Cefpodoxime proxetil is classified under the cephalosporin antibiotics, which are derived from the fungus Cephalosporium acremonium. It belongs to the third generation of cephalosporins and is known for its stability against beta-lactamases, enzymes produced by certain bacteria that can inactivate many antibiotics. The compound is synthesized from cefpodoxime acid through various chemical processes that enhance its absorption and efficacy.
The synthesis of 2-Cefpodoxime proxetil involves several key steps:
The yield and purity of cefpodoxime proxetil can vary significantly based on the specific synthesis method employed, with some methods yielding higher purity products suitable for industrial production .
The molecular formula for 2-Cefpodoxime proxetil is with a molecular weight of approximately 557.61 g/mol. The structure includes:
The structural representation highlights the complex arrangement of atoms essential for its function as an antibiotic.
2-Cefpodoxime proxetil undergoes hydrolysis in vivo to release cefpodoxime, which then interacts with bacterial cell wall synthesis mechanisms. The hydrolysis reaction can be represented as follows:
This conversion is critical for its therapeutic action, allowing it to exert its effects against susceptible bacteria.
The mechanism of action for 2-Cefpodoxime proxetil involves binding to penicillin-binding proteins (PBPs) located on bacterial cell membranes. This binding inhibits the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis and death.
The effectiveness against a broad range of Gram-positive and Gram-negative bacteria makes it a valuable option in treating infections caused by organisms resistant to other antibiotics.
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .
2-Cefpodoxime proxetil is primarily used in clinical settings for:
Cefpodoxime proxetil (CP) is a third-generation cephalosporin antibiotic prodrug with the systematic chemical name (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 1-(isopropoxycarbonyloxy)ethyl ester. Its molecular formula is C₂₁H₂₇N₅O₉S₂, with a molecular weight of 557.59 g/mol [3] [8]. The core structure consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with an aminothiazolyl methoxyimino group at C7 conferring β-lactamase stability [4] [7].
A critical feature is the presence of an asymmetric carbon in the ester side chain (proxetil moiety), resulting in R- and S-enantiomers. These enantiomers exhibit distinct physicochemical behaviors:
Table 1: Key Physicochemical Parameters of Cefpodoxime Proxetil
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 557.59 g/mol | Mass Spectrometry |
Partition Coefficient (log P) | 1.7–2.17 | Computational Prediction |
Crystal Form | Amorphous | PXRD/DSC |
pKa | 3.73 (acidic), 0.72 (basic) | Potentiometry |
Stereoisomers | R- and S-proxetil | Chiral HPLC |
Table 2: Comparative Properties of Cefpodoxime Proxetil Enantiomers
Property | R-Isomer | S-Isomer |
---|---|---|
Solubility (pH 1.2) | Low (prone to gelation) | Moderate |
Enzymatic Hydrolysis | High susceptibility | Moderate susceptibility |
Degradation Rate | Faster in intestinal homogenates | Slower |
Cefpodoxime proxetil exemplifies targeted prodrug engineering designed to overcome the poor membrane permeability of its active metabolite, cefpodoxime acid (CA). The proxetil moiety (1-(isopropoxycarbonyloxy)ethyl ester) serves as a lipophilic promoiety, significantly enhancing gastrointestinal absorption. The activation pathway involves:
The prodrug strategy increases oral bioavailability to ~50% compared to negligible absorption for CA, though luminal hydrolysis by cholinesterases remains a limiting factor [4] [9].
CP exhibits markedly pH-dependent solubility, posing significant formulation challenges:
Table 3: Solubility Profile of Cefpodoxime Proxetil Under Varied Conditions
Medium | Solubility (μg/mL) | Enhancement Strategy | Resultant Solubility (μg/mL) |
---|---|---|---|
Water (pH 5.5) | 266.67 ± 2.90 | None (pure drug) | – |
Buffer (pH 3.0) | 305.06 ± 2.82 | None (pure drug) | – |
Methylcellulose Microparticles | 657.01 ± 2.00 | Micronization | 693.72 ± 4.00 (pH 3) |
Chitosan Microparticles | 744.71 ± 3.38 | Polymer wetting | 818.84 ± 4.79 (pH 3) |
Fumaric Acid (1:2 ratio) | <100 (pH 6.8) | pH modulation | 692.67 ± 0.71 (pH 6.8) |
CP is susceptible to multiple degradation pathways, necessitating rigorous environmental control:
Table 4: Degradation Kinetics of Cefpodoxime Proxetil Under Stress Conditions
Stress Condition | Degradation Products Identified | Degradation Rate Constant (k) | Half-life (h) |
---|---|---|---|
0.1N HCl (60°C) | Desacetylcefpodoxime, open-ring compounds | 0.042 h⁻¹ | 16.5 |
0.1N NaOH (60°C) | Hydrolyzed β-lactam, decarboxylated products | 0.121 h⁻¹ | 5.7 |
3% H₂O₂ (25°C) | Sulfoxides, N-oxide derivatives | 0.038 h⁻¹ | 18.2 |
Dry Heat (60°C) | Polymerized aggregates | 0.011 h⁻¹ | 63.0 |
Comprehensive Compound Nomenclature
Table 5: Systematic and Brand Nomenclature of Cefpodoxime Proxetil
Identifier Type | Name |
---|---|
IUPAC Name | (2Z)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)-2-(methoxyimino)-N-[(6R,7R)-3-(methoxymethyl)-8-oxo-2-[(1-{[(propan-2-yloxy)carbonyl]oxy}ethoxy)carbonyl]-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]ethanimidic acid |
CAS Registry Number | 87239-81-4 (prodrug); 80210-62-4 (cefpodoxime acid) |
PubChem CID | 6526396 (prodrug); 131667438 (2-cefpodoxime) |
Brand Names | Vantin®, Orelox®, Simplicef®, Toraxim® |
Synonyms | Cefpodoxima; Cefpodoximum; RU 51807 |
Chemical Formula | C₂₁H₂₇N₅O₉S₂ |
ChEMBL ID | CHEMBL1165 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: